

# 2-(4-Ethylbenzoyl)benzoic acid melting point

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## Compound of Interest

Compound Name: 2-(4-Ethylbenzoyl)benzoic acid

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An In-depth Technical Guide to the Melting Point of **2-(4-Ethylbenzoyl)benzoic Acid**

## Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, the physical properties of a compound are not merely data points; they are the foundational pillars upon which we build our understanding of a substance's identity, purity, and behavior. The melting point, a seemingly simple parameter, is one of the most powerful and informative characteristics of a crystalline solid. This guide provides a comprehensive exploration of the melting point of **2-(4-Ethylbenzoyl)benzoic acid** (CAS No. 1151-14-0), an important intermediate in organic synthesis. We will move beyond a simple statement of value to dissect the theoretical underpinnings, the profound influence of solid-state properties like polymorphism, and the rigorous experimental methodologies required for its accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this critical quality attribute.

## Core Properties of 2-(4-Ethylbenzoyl)benzoic Acid

**2-(4-Ethylbenzoyl)benzoic acid** is a keto-carboxylic acid whose identity and purity are paramount, particularly in its role as a precursor, for instance, in the industrial production of 2-ethylanthraquinone.<sup>[1]</sup> Its physicochemical properties dictate the conditions for its synthesis, purification, and subsequent reactions. A summary of its core attributes is presented below.

Property	Value	Source
Chemical Name	2-(4-Ethylbenzoyl)benzoic acid	[2][3]
CAS Number	1151-14-0	[2][3]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>3</sub>	[2][4]
Molecular Weight	254.28 g/mol	[2][4]
Reported Melting Point	122 °C (from Ethanol)	[2]
Boiling Point	459.6 °C at 760 mmHg	[2][3]
Density	1.194 g/cm <sup>3</sup>	[2][3]

The reported melting point of 122 °C serves as our reference value.[2] However, a single number rarely tells the whole story. The parenthetical qualifier "(from Ethanol)" is a crucial piece of information, hinting that the crystallization solvent and procedure can influence the final solid form and, by extension, its melting point.

## The Science Behind the Melting Point: A Molecular Perspective

The melting point is the temperature at which a substance transitions from a highly ordered crystalline lattice to a disordered liquid state. This phase change is governed by the energy required to overcome the intermolecular forces holding the molecules together in the solid state.[5][6] For **2-(4-Ethylbenzoyl)benzoic acid**, several forces are at play:

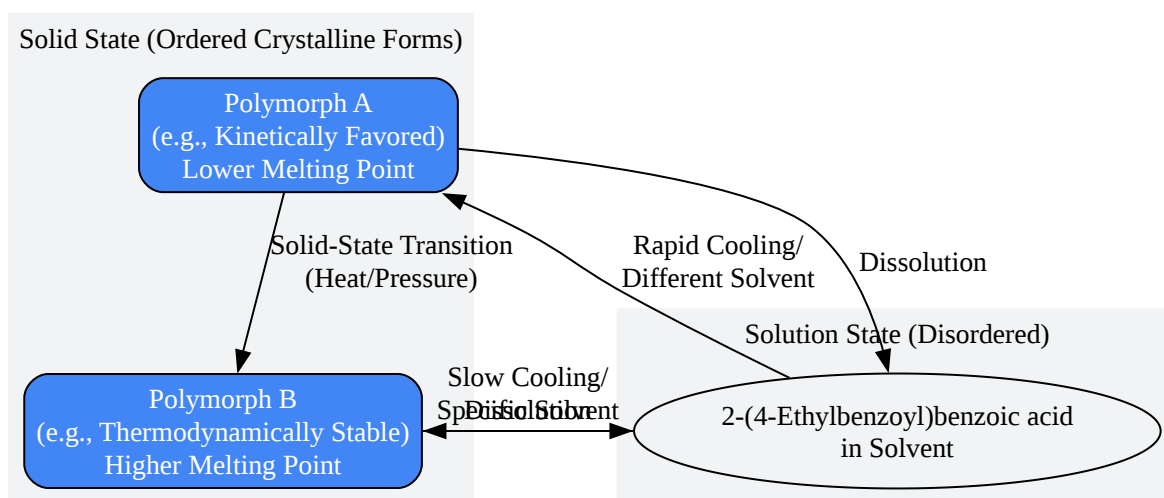
- **Hydrogen Bonding:** The carboxylic acid moiety is the strongest contributor, forming powerful hydrogen bond dimers between molecules. This significantly increases the energy needed to break the lattice, leading to a relatively high melting point for a molecule of its size.
- **Dipole-Dipole Interactions:** The polar carbonyl group (ketone) introduces significant dipole-dipole forces, further stabilizing the crystal lattice.
- **Van der Waals Forces:** These London dispersion forces, present across the entire aromatic structure, also contribute to crystal packing, with their strength increasing with molecular surface area.[7]

The efficiency with which molecules pack into a crystal lattice also plays a critical role. Symmetrical molecules often pack more tightly, leading to higher melting points compared to their less symmetrical isomers.[5][6]

## The Complication of Polymorphism: More Than One Solid Form

In pharmaceutical sciences, it is a well-established principle that a single molecule can often crystallize into multiple, distinct solid forms known as polymorphs.[8][9] This phenomenon is critical, as different polymorphs of the same active pharmaceutical ingredient (API) can exhibit different melting points, solubilities, stabilities, and bioavailabilities.[10][11] While **2-(4-Ethylbenzoyl)benzoic acid** is an intermediate, the principles of polymorphism remain vital for ensuring process consistency and final product quality.

Different polymorphs arise from different arrangements of molecules in the crystal lattice. These forms can be related as either enantiotropic (one form is more stable over a certain temperature range, while the other is more stable over a different range) or monotropic (one form is always more stable).



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Caption: Polymorphic relationship of a crystalline solid.

The existence of polymorphs means that the synthetic and crystallization conditions—such as solvent choice, cooling rate, and agitation—must be precisely controlled.<sup>[10]</sup> An unexpected change in the manufacturing process could inadvertently produce a different, potentially less stable or less soluble polymorph, impacting downstream processes.

## Rigorous Experimental Determination: Protocols and Best Practices

Accurate melting point determination is essential for both identifying **2-(4-Ethylbenzoyl)benzoic acid** and assessing its purity. A pure compound exhibits a sharp, well-defined melting point, whereas impurities will typically cause a depression and broadening of the melting range.<sup>[12][13]</sup> We will detail two primary, complementary methods for this analysis.

### Method 1: Capillary Melting Point Determination

This is a classic and widely used technique that provides a visual assessment of the melting range.<sup>[14][15]</sup> Modern instruments automate the heating and detection, but the underlying principles remain the same. Adherence to pharmacopeial standards ensures data integrity.<sup>[16][17]</sup>

- Sample Preparation:
  - Ensure the **2-(4-Ethylbenzoyl)benzoic acid** sample is completely dry, as residual solvent will act as an impurity.
  - Finely powder the sample using a mortar and pestle. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary.
  - Tap the open end of a glass capillary tube (typically 1.3-1.8 mm outer diameter) into the powder until a small amount enters the tube.<sup>[17]</sup>
  - Tap the sealed end of the capillary on a hard surface to pack the powder into a dense column of 2.5-3.5 mm in height.<sup>[16]</sup> Trustworthiness: A consistently packed height ensures reproducibility between measurements.

- Instrument Setup and Measurement:
  - Set the starting temperature on the melting point apparatus to approximately 10-15 °C below the expected melting point (e.g., ~110 °C).
  - Set a slow ramp rate of 1 °C/minute. Causality: A slow heating rate ensures the sample and thermometer are in thermal equilibrium, preventing an overestimation of the melting point.<sup>[16][17]</sup>
  - Insert the capillary into the heating block.
  - Record two temperatures:
    - Onset Point ( $T_1$ ): The temperature at which the first drop of liquid is observed.
    - Clear Point ( $T_2$ ): The temperature at which the entire sample has melted into a transparent liquid.<sup>[16]</sup>
  - The result is reported as a range:  $T_1 - T_2$ . For a pure sample, this range should be narrow (e.g., 0.5 - 1.5 °C).

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Caption: Workflow for Capillary Melting Point Determination.

## Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.<sup>[13]</sup> The melting of a crystalline solid is an endothermic event, appearing as a distinct peak on the DSC thermogram.

- Sample Preparation:
  - Accurately weigh 2-5 mg of the powdered **2-(4-Ethylbenzoyl)benzoic acid** into an aluminum DSC pan. Causality: A small sample mass minimizes thermal gradients within

the sample.

- Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
- Instrument Setup and Measurement:
  - Place the sealed sample pan and an empty reference pan into the DSC cell.
  - Equilibrate the cell at a starting temperature well below the melting point (e.g., 25 °C).
  - Heat the sample at a defined rate, typically 10 °C/minute, under an inert nitrogen purge gas. Causality: The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.
  - Record the heat flow as a function of temperature up to a point well past the melting transition (e.g., 150 °C).
- Data Analysis:
  - The resulting thermogram will show an endothermic peak representing the melting transition.
  - Melting Onset Temperature: Calculated by the intersection of the pre-transition baseline and the tangent of the peak's leading edge. This value is often correlated with the melting point.
  - Peak Temperature: The temperature at which the heat flow is at its maximum.
  - Enthalpy of Fusion ( $\Delta H_{\text{fus}}$ ): The integrated area of the melting peak, representing the energy required to melt the sample (reported in J/g). This value is characteristic of the specific crystalline form.

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Caption: Workflow for DSC Melting Point Analysis.

## Conclusion: A Critical Parameter for Quality

The melting point of **2-(4-Ethylbenzoyl)benzoic acid**, with a reported value of 122 °C, is far more than a simple physical constant. It is a sensitive indicator of purity, a tool for identification, and a window into the compound's solid-state chemistry. An in-depth understanding reveals that this single value is influenced by a web of factors, from the strength of intermolecular hydrogen bonds to the potential for polymorphism, which can be introduced during synthesis and crystallization.<sup>[1][10]</sup>

For the research and drug development professional, a rigorous and multi-faceted approach to its determination is non-negotiable. The visual observation from the capillary method, combined with the quantitative thermodynamic data from DSC, provides a self-validating system that ensures the identity, purity, and consistency of **2-(4-Ethylbenzoyl)benzoic acid**. This robust characterization is fundamental to guaranteeing the quality and reliability of any downstream application.

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